(R)-1-Boc-2-(aminomethyl)pyrrolidine
Overview
Description
®-2-(Aminomethyl)-1-N-Boc-pyrrolidine is a chiral compound that features a pyrrolidine ring with an aminomethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to show bioactive properties with target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and the pyrrolidine ring is known to contribute to the stereochemistry of the molecule .
Result of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to show bioactive properties with target selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-1-N-Boc-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group of the pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Reduction: The carboxylic acid group is then reduced to an aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-(Aminomethyl)-1-N-Boc-pyrrolidine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Aminomethyl)-1-N-Boc-pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds with carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrrolidines with various functional groups replacing the aminomethyl group.
Deprotection Reactions: The major product is the free amine derivative of the pyrrolidine.
Coupling Reactions: The major products are amide-linked compounds, often used in peptide synthesis.
Scientific Research Applications
®-2-(Aminomethyl)-1-N-Boc-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Aminomethyl)-1-N-Boc-pyrrolidine: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
N-Boc-pyrrolidine: A similar compound without the aminomethyl group, used in various synthetic applications.
2-(Aminomethyl)pyrrolidine: A compound without the Boc protecting group, which is more reactive and less stable.
Uniqueness
®-2-(Aminomethyl)-1-N-Boc-pyrrolidine is unique due to its chiral nature and the presence of both the aminomethyl group and the Boc protecting group. This combination allows for selective reactions and applications in asymmetric synthesis, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXYCNKQQJEED-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363710 | |
Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259537-92-3 | |
Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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